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Compound of Interest

Compound Name: BMS-363131

Cat. No.: B1667206

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and selective inhibitor of human p-tryptase, a serine protease
predominantly found in the secretory granules of mast cells.[1] Tryptase is a key mediator in
allergic and inflammatory responses, making it a significant therapeutic target for conditions
such as asthma and allergic rhinitis. BMS-363131 has been identified as a promising
preclinical candidate due to its high inhibitory activity and selectivity. This document provides a
comprehensive technical overview of BMS-363131, summarizing its biochemical properties,
mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Data
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Property Value Reference
Compound Name BMS-363131 [1]
Target Human B-Tryptase [1]
Potency (IC50) <1.7nM [1]

] Azetidinone with a C-3 side
Chemical Scaffold _ o [1]
chain guanidine group

High selectivity for tryptase
Selectivity over other serine proteases, [1]

including trypsin.

Mechanism of Action

BMS-363131 functions as a competitive inhibitor of human B-tryptase. Its chemical structure,
featuring an azetidinone scaffold and a guanidine group at the C-3 side chain, is designed to
bind with high affinity to the S1 pocket of the tryptase active site.[1] This binding event blocks
the catalytic activity of tryptase, preventing it from cleaving its downstream substrates.

Signaling Pathway

Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated
Receptor-2 (PAR-2), a G-protein coupled receptor. Inhibition of tryptase by BMS-363131 is
expected to disrupt this signaling cascade.

Caption: Tryptase Signaling Pathway and Inhibition by BMS-363131.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of BMS-363131 are not
publicly available, a general methodology for assessing tryptase inhibition can be outlined
based on standard biochemical assays.

In Vitro Tryptase Inhibition Assay
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This protocol describes a typical fluorescence-based assay to determine the inhibitory potency
(IC50) of a compound against human p-tryptase.

Materials:

Human B-Tryptase (recombinant)

Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 150 mM NacCl, 0.05% Tween-20)

Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

BMS-363131 (or other test compounds) dissolved in DMSO

384-well black microplates

Fluorescence plate reader
Procedure:

o Compound Preparation: Prepare a serial dilution of BMS-363131 in DMSO. Further dilute
the compounds in assay buffer to the desired final concentrations.

e Enzyme Preparation: Dilute human B-tryptase in assay buffer to a final concentration that
yields a linear reaction rate.

e Assay Reaction:

o

Add 5 pL of the diluted compound solution to the wells of a 384-well plate.

[¢]

Add 10 pL of the diluted enzyme solution to each well.

[¢]

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme
binding.

[¢]

Initiate the reaction by adding 10 uL of the fluorogenic substrate solution to each well.

» Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (e.g.,
Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30
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minutes using a fluorescence plate reader.

o Data Analysis:
o Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Experimental Workflow for Tryptase Inhibition Assay.

Pharmacokinetics and Clinical Development

As of the latest available information, detailed pharmacokinetic profiles and clinical trial data for
BMS-363131 are not publicly disclosed. The development status of this compound remains
proprietary to Bristol Myers Squibb.

Conclusion

BMS-363131 is a potent and selective inhibitor of human p-tryptase with potential therapeutic
applications in mast cell-driven inflammatory diseases. Its azetidinone-based chemical
structure provides a strong foundation for its high-affinity binding to the tryptase active site.
While detailed preclinical and clinical data are not in the public domain, the available
information highlights BMS-363131 as a significant tool for researchers investigating the role of
tryptase in health and disease. Further disclosure of data from Bristol Myers Squibb will be
necessary to fully elucidate the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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